molecular formula C9H6N4O B14083099 (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide CAS No. 101398-32-7

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide

Cat. No.: B14083099
CAS No.: 101398-32-7
M. Wt: 186.17 g/mol
InChI Key: KOGVEOSBVPGABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyphenyl group attached to a carbonohydrazonoyl dicyanide moiety. Its distinct chemical properties make it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives or other reduced forms.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation and hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Carbonohydrazonoyl dicyanide derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.

    Aromatic hydrazones: These compounds have a similar hydrazone linkage but may have different aromatic groups.

Uniqueness: (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide is unique due to its specific combination of a hydroxyphenyl group and a carbonohydrazonoyl dicyanide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

101398-32-7

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C9H6N4O/c10-5-7(6-11)12-13-8-3-1-2-4-9(8)14/h1-4,13-14H

InChI Key

KOGVEOSBVPGABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.